molecular formula C15H13N3O B1199226 N-(3-methoxyphenyl)quinazolin-4-amine

N-(3-methoxyphenyl)quinazolin-4-amine

Cat. No. B1199226
M. Wt: 251.28 g/mol
InChI Key: LCYPRFCDTJTQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted by a (3-methoxyphenyl)nitrilo group at position 4. It is a member of quinazolines, a secondary amino compound, a substituted aniline and a monomethoxybenzene.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

N-(3-methoxyphenyl)quinazolin-4-amine and its derivatives have been studied for their potential analgesic and anti-inflammatory properties. Research indicates that these compounds can exhibit significant analgesic activity. For instance, studies have synthesized and tested various derivatives, finding them to be effective in reducing pain and inflammation. These findings suggest the potential of N-(3-methoxyphenyl)quinazolin-4-amine derivatives in developing new analgesic and anti-inflammatory drugs (Osarumwense Peter Osarodion, 2023); (V. Alagarsamy et al., 2011); (B. Dash et al., 2017).

Anticancer Potential

N-(3-methoxyphenyl)quinazolin-4-amine derivatives have been explored for their anticancer properties. Certain derivatives have shown promising results in inhibiting the proliferation of cancer cells. These compounds may target specific cellular mechanisms and pathways associated with cancer progression, making them potential candidates for cancer therapy research (N. Sirisoma et al., 2010); (D. Holt et al., 2006); (N. Dave et al., 2012).

Applications in Imaging and Detection

Some derivatives of N-(3-methoxyphenyl)quinazolin-4-amine have been utilized in the development of imaging agents, particularly for detecting specific biological targets. For example, certain compounds have been synthesized for use in positron emission tomography (PET) imaging, aiding in the visualization of specific cellular processes related to diseases like cancer (D. Holt et al., 2006). Additionally, fluorescent sensors based on derivatives of this compound have been developed for detecting amine vapors, which have applications in industries such as agriculture and pharmaceuticals (Meng Gao et al., 2016).

Potential in Antitubercular Therapy

Research has also explored the use of N-(3-methoxyphenyl)quinazolin-4-amine derivatives in antitubercular therapy. Certain synthesized compounds have exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents for treating tuberculosis (Hardesh K. Maurya et al., 2013).

Antihistaminic Properties

There is evidence that some derivatives of N-(3-methoxyphenyl)quinazolin-4-amine possess antihistaminic properties, making them potential candidates for the treatment of allergies. These compounds have shown effectiveness in protecting against histamine-induced bronchospasm in animal models, suggesting their utility in developing new antihistaminic drugs (V. Alagarsamy et al., 2009).

properties

Product Name

N-(3-methoxyphenyl)quinazolin-4-amine

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(3-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C15H13N3O/c1-19-12-6-4-5-11(9-12)18-15-13-7-2-3-8-14(13)16-10-17-15/h2-10H,1H3,(H,16,17,18)

InChI Key

LCYPRFCDTJTQPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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